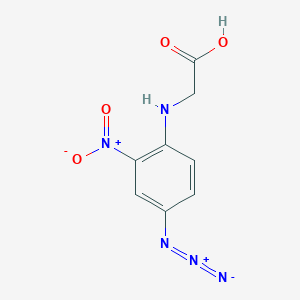
N-(4-Azido-2-nitrophenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Azido-2-nitrophenyl)glycine is a compound that features both azido and nitro functional groups attached to a phenyl ring, with a glycine moiety. This compound is known for its photoactivatable properties, making it useful in various scientific applications, particularly in the field of bioconjugation and crosslinking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-fluoro-3-nitrophenyl azide with glycine under controlled conditions . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for N-(4-Azido-2-nitrophenyl)glycine are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Azido-2-nitrophenyl)glycine undergoes various chemical reactions, including:
Common Reagents and Conditions
Photolysis: UV light is the primary reagent for initiating photolysis reactions.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Photolysis: The major products include nitrene insertion products and ring-expanded compounds.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
N-(4-Azido-2-nitrophenyl)glycine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-Azido-2-nitrophenyl)glycine primarily involves the formation of a nitrene intermediate upon UV light exposure. This highly reactive species can insert into various chemical bonds, leading to covalent modifications of nearby molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying molecular interactions and dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Azido-2-nitrobenzoyloxysuccinimide): Another photoactivatable crosslinker with similar properties but different spacer arm length and solubility characteristics.
Sulfo-SANPAH (sulfosuccinimidyl-6-[4-azido-2-nitrophenylamino]hexanoate): A water-soluble crosslinker used for cell-surface protein crosslinking.
Uniqueness
N-(4-Azido-2-nitrophenyl)glycine is unique due to its specific combination of azido and nitro groups, which provide distinct reactivity and versatility in various applications. Its ability to form stable amide bonds with primary amines and its photoactivatable nature make it particularly valuable in bioconjugation and crosslinking studies .
Eigenschaften
CAS-Nummer |
38873-75-5 |
|---|---|
Molekularformel |
C8H7N5O4 |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
2-(4-azido-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C8H7N5O4/c9-12-11-5-1-2-6(10-4-8(14)15)7(3-5)13(16)17/h1-3,10H,4H2,(H,14,15) |
InChI-Schlüssel |
FHUYBHRAWRYYBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)


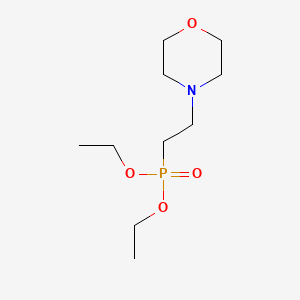

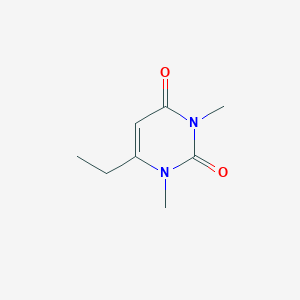
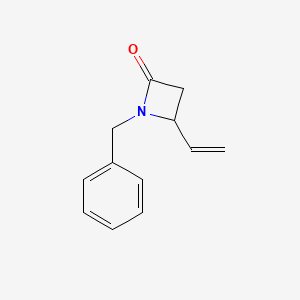
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)


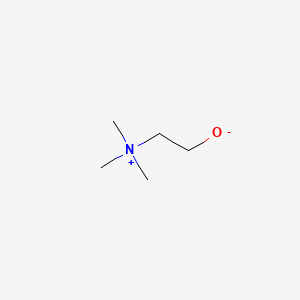
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
